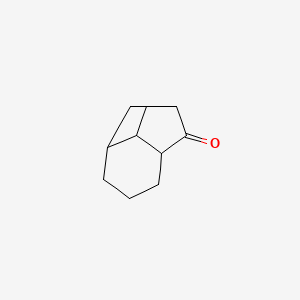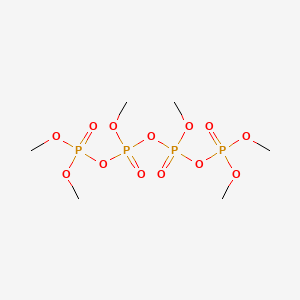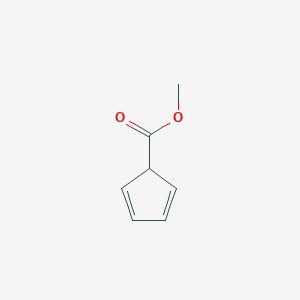
2,4-Cyclopentadiene-1-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Cyclopenta-2,4-diene-1-carboxylate is an organic compound that features a cyclopentadiene ring substituted with a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Cyclopenta-2,4-diene-1-carboxylate typically involves the following steps:
Starting Material: The process begins with methyl 1-benzyl-2-oxocyclopentanecarboxylate.
Silylation: The keto ester is reacted with trimethylsilyl triflate and triethylamine in dichloromethane at room temperature for 30 minutes to form a silylated enol ether.
Oxidation: The silylated enol ether is then oxidized by bubbling oxygen through a dimethyl sulfoxide solution in the presence of palladium acetate as a catalyst, yielding an enone.
Reduction: The enone is reduced using sodium borohydride and cerium chloride heptahydrate in methanol at room temperature for 1 hour to produce an allylic alcohol.
Industrial Production Methods
Industrial production of Methyl Cyclopenta-2,4-diene-1-carboxylate follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, cyclohexenes, and other cyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl Cyclopenta-2,4-diene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used in the preparation of cyclopentadienyl-based catalysts, which are essential in various catalytic processes.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mécanisme D'action
The mechanism of action of Methyl Cyclopenta-2,4-diene-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the diene and ester functional groups. These groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like nucleophilic attack, electrophilic addition, and cycloaddition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: Similar in structure but with a benzyl group instead of a methyl group.
Cyclopenta-2,4-diene-1-carboxylic acid: The carboxylic acid analog of Methyl Cyclopenta-2,4-diene-1-carboxylate.
Cyclopentadiene: The parent compound without the ester group.
Uniqueness
Methyl Cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring and a methyl ester group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .
Propriétés
Numéro CAS |
45657-86-1 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
methyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-6H,1H3 |
Clé InChI |
BKAZGSZYFVYORW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


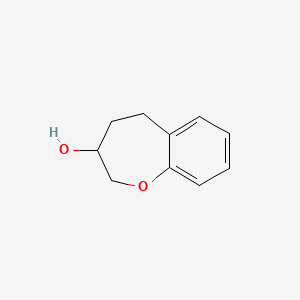
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
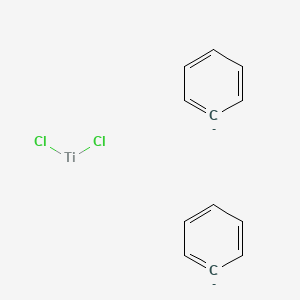
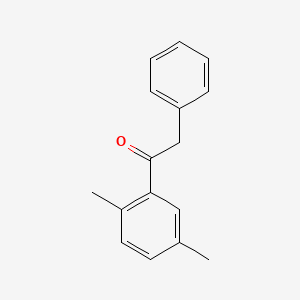
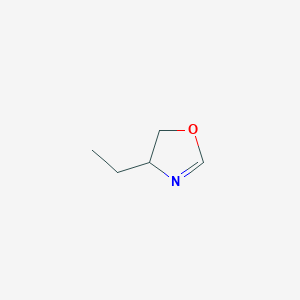
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
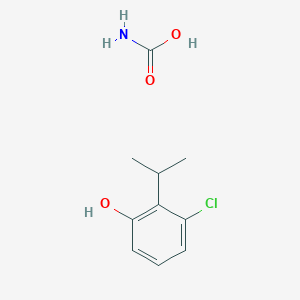
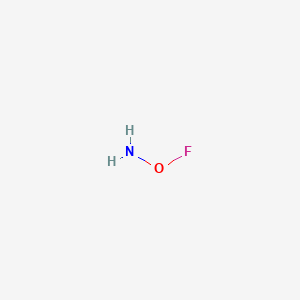
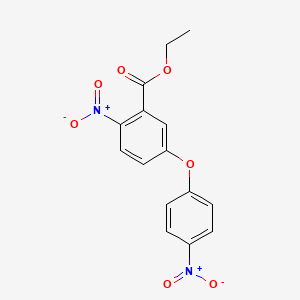
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
